molecular formula C16H28N2O2 B6056933 2-butyl-N'-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide

2-butyl-N'-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide

Cat. No.: B6056933
M. Wt: 280.41 g/mol
InChI Key: DISACLKUQROZLM-UHFFFAOYSA-N
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Description

2-butyl-N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide is a complex organic compound featuring cyclopropane rings and butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of cyclopropane rings and the introduction of butyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-butyl-N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce hydrazide derivatives with different substituents.

Scientific Research Applications

2-butyl-N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of bioactive molecules and studying enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-butyl-N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The cyclopropane rings and butyl groups contribute to its binding affinity and reactivity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and hydrazides, such as:

  • Cyclopropane-1-carbohydrazide
  • 2-butylcyclopropane-1-carbohydrazide
  • N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide

Uniqueness

2-butyl-N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide is unique due to the presence of multiple cyclopropane rings and butyl groups, which impart distinct structural and chemical properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-butyl-N'-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-3-5-7-11-9-13(11)15(19)17-18-16(20)14-10-12(14)8-6-4-2/h11-14H,3-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISACLKUQROZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC1C(=O)NNC(=O)C2CC2CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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